molecular formula C18H16N4O B5294496 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile

2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile

Cat. No. B5294496
M. Wt: 304.3 g/mol
InChI Key: OMJXUUSOUCOTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile, also known as SPN-1, is a novel compound with potential applications in the field of medicinal chemistry. SPN-1 is a spirocyclic compound that contains both an indole and a pyridine ring, making it an interesting target for synthetic chemists. In

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile involves its ability to interact with biological targets through the formation of hydrogen bonds and other non-covalent interactions. 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile inhibits CK2 activity, leading to a decrease in cell growth and proliferation. In vivo studies have shown that 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has antitumor activity in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile in lab experiments is its ability to inhibit CK2 activity in vitro. This makes it a useful tool for studying the role of CK2 in cell growth and proliferation. However, one limitation of using 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile is its relatively low potency compared to other CK2 inhibitors.

Future Directions

There are several future directions for the study of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile. One direction is the development of more potent CK2 inhibitors based on the structure of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile in vivo. Additionally, 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile could be used as a lead compound for the development of anticancer agents. Finally, the role of CK2 in other biological processes could be studied using 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile as a tool.

Synthesis Methods

The synthesis of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-1,2-dihydro-1'H-indol-3-ylidene)malononitrile. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spiro[indole-3,4'-piperidine] core. The final step involves the reaction of the spiro[indole-3,4'-piperidine] core with nicotinonitrile to form 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile.

Scientific Research Applications

2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has potential applications in the field of medicinal chemistry due to its ability to interact with certain biological targets. One such target is the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has been shown to inhibit CK2 activity in vitro, making it a potential lead compound for the development of anticancer agents.

properties

IUPAC Name

2-(2-oxospiro[1H-indole-3,4'-piperidine]-1'-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-12-13-4-3-9-20-16(13)22-10-7-18(8-11-22)14-5-1-2-6-15(14)21-17(18)23/h1-6,9H,7-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJXUUSOUCOTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC2=O)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile

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